

# The Multifaceted Bioactivities of Licorice Root Triterpenoids: A Technical Guide

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## Compound of Interest

Compound Name: Glycyrrhetinate

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## Introduction

Licorice root (*Glycyrrhiza* spp.) has been a cornerstone of traditional medicine for centuries, and modern scientific investigation has identified its triterpenoid saponins, primarily glycyrrhizin (GL) and its aglycone glycyrrhetinic acid (GA), as key mediators of its diverse pharmacological effects. These compounds have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, antiviral, anticancer, and hepatoprotective properties. This technical guide provides an in-depth overview of the current understanding of these activities, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms, to support further research and drug development efforts.

## Anti-inflammatory Activity

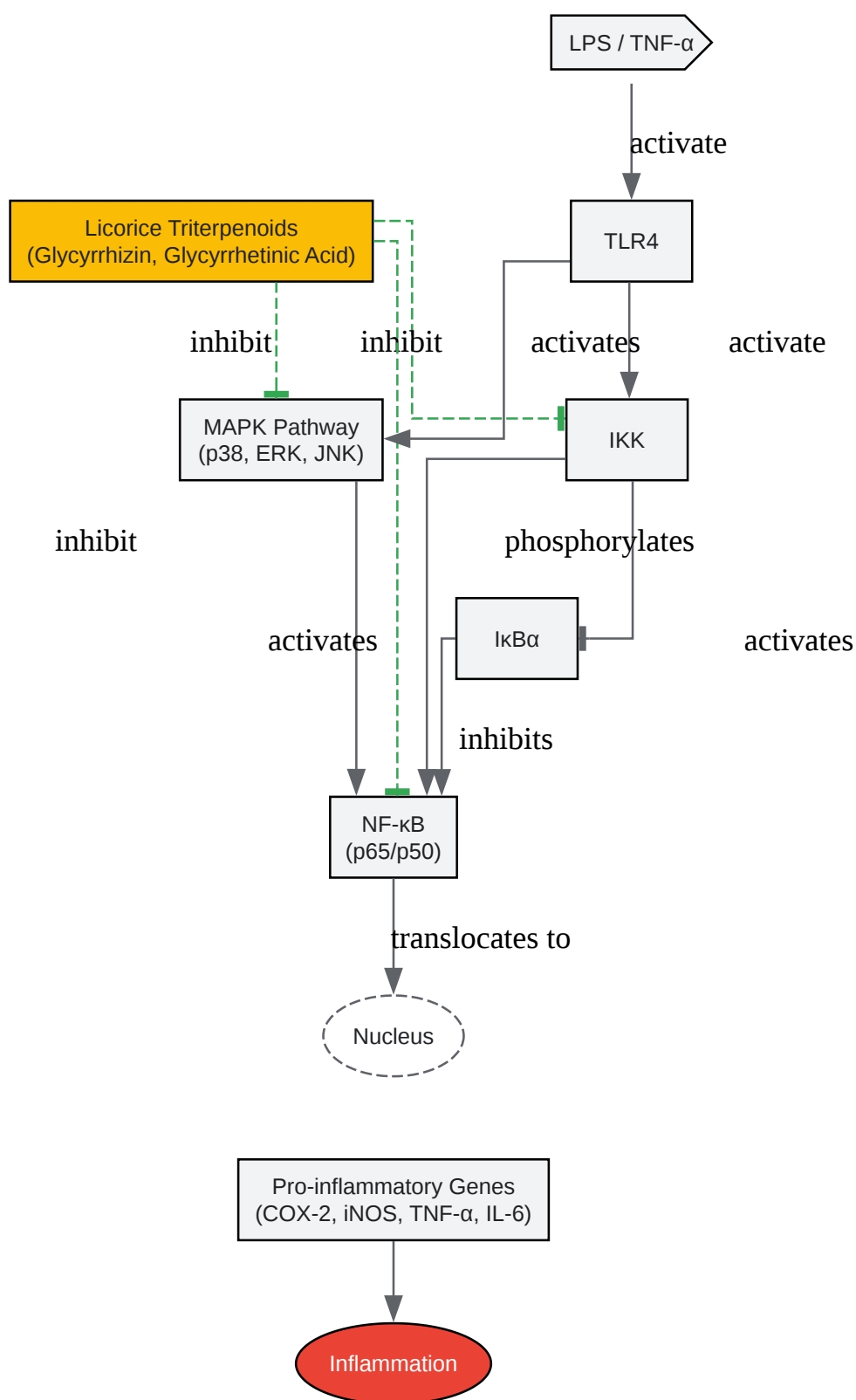
The anti-inflammatory effects of licorice triterpenoids are well-documented and are largely attributed to their ability to modulate key inflammatory pathways.<sup>[1]</sup>

## Quantitative Data: Anti-inflammatory Activity

Compound	Assay	Cell Line/Model	IC50/EC50	Reference
Glycyrrhizin (GL)	COX-1 Inhibition	In vitro	Inactive at 500 $\mu\text{g/mL}$	[2]
Liquiritin (a flavonoid from licorice)	COX-1 Inhibition	In vitro	$96 \pm 8 \mu\text{g/mL}$	[2]
18 $\beta$ -Glycyrrhetic Acid (GA)	COX-2 Inhibition	In silico docking	Stronger binding affinity than arachidonic acid and mefenamic acid	[3][4]

## Signaling Pathway: NF- $\kappa$ B and MAPK Inhibition

Glycyrrhizin and its derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF- $\kappa$ B and MAPK signaling pathways.[5][6] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.[7] Glycyrrhetic acid has been shown to suppress TNF- $\alpha$ -induced NF- $\kappa$ B activation in hepatocytes by inhibiting I $\kappa$ B $\alpha$  phosphorylation and the subsequent nuclear translocation of p65.[7]



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Inhibition of NF-κB and MAPK pathways by licorice triterpenoids.

# Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.

## Materials:

- HeLa cells stably transfected with an NF-κB::luciferase reporter construct
- 96-well opaque, flat-bottom plates
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phorbol 12-myristate 13-acetate (PMA) as an NF-κB activator
- Test compound (e.g., Glycyrrhetic Acid)
- Luciferase Assay System (e.g., Promega)
- Luminometer

## Procedure:

- **Cell Seeding:** Seed HeLa 57A cells in a 96-well plate at a density of  $\sim 6.25 \times 10^4$  cells/well and incubate overnight.[8]
- **Compound Treatment:** The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
- **Stimulation:** After a pre-incubation period (e.g., 1 hour), add the NF-κB activator (e.g., PMA at a final concentration of 1.5 nM) to all wells except the negative control.[9]
- **Incubation:** Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[9]
- **Cell Lysis:** Remove the medium and add 1x cell lysis buffer to each well. Incubate for at least 30 minutes at -80°C to ensure complete lysis.[8]

- Luciferase Assay: Thaw the plate and transfer 10 µL of the cell lysate from each well to an opaque 96-well plate.[\[8\]](#)
- Signal Detection: Add 50 µL of the Luciferase Assay Reagent to each well and immediately measure the luminescence using a plate reader.[\[8\]](#)
- Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition relative to the stimulated control.

## Antiviral Activity

Glycyrrhizin and its derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses.[\[10\]](#)[\[11\]](#)

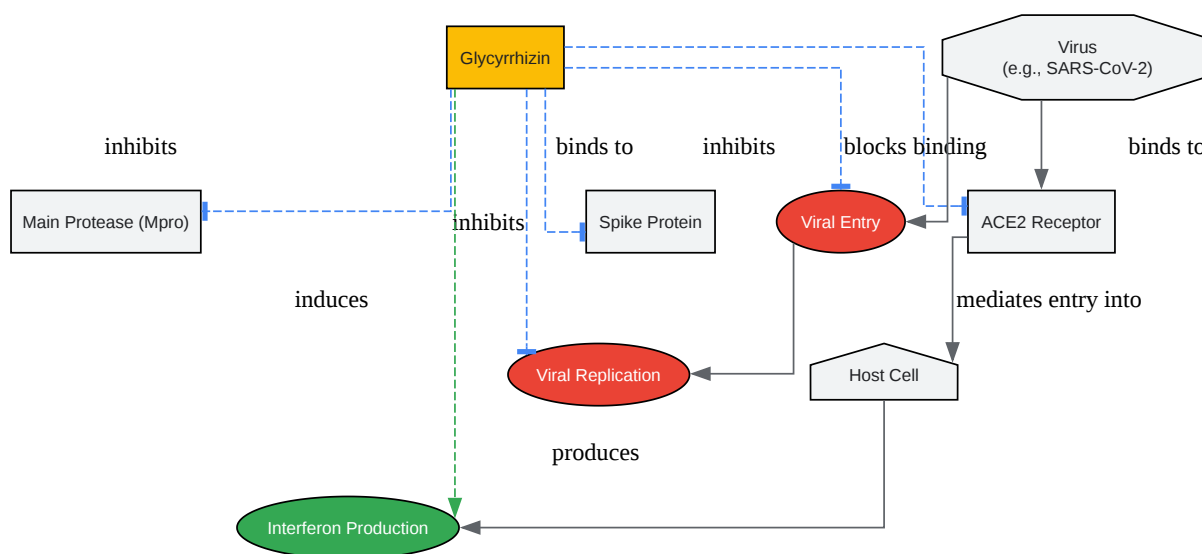
### Quantitative Data: Antiviral Activity

Compound	Virus	Cell Line	EC50/IC50	Reference
Glycyrrhizin (GL)	SARS-CoV	Vero	300-600 µg/mL	
Glycyrrhizin (GL)	SARS-CoV	Vero	365 µM	<a href="#">[11]</a>
Glycyrrhizin (GL)	Hepatitis C Virus (HCV)	Hepatocytes	7 ± 1 µg/mL (for 50% reduction in viral titer)	<a href="#">[12]</a>
Glycyrrhizin (GL)	Varicella-Zoster Virus (VZV)	Human embryonic fibroblast	0.71 mM	<a href="#">[10]</a>
Glycyrrhizin (GL)	Epstein-Barr Virus (EBV)	In vitro	0.04 mM	<a href="#">[10]</a> <a href="#">[11]</a>
Diammonium Glycyrrhizinate (DG)	HCoV-OC43, HCoV-229E, SARS-CoV-2	Vero E6	115 to 391 µg/mL	<a href="#">[13]</a> <a href="#">[14]</a>

## Mechanism of Antiviral Action

The antiviral mechanisms of licorice triterpenoids are multifaceted and can include:

- Inhibition of viral entry: Glycyrrhizin can interfere with the attachment and penetration of viruses into host cells.[15] For SARS-CoV-2, it has been shown to bind to the ACE2 receptor, the viral spike protein, and the main protease (Mpro).[13][15]
- Inhibition of viral replication: These compounds can inhibit viral gene expression and protein synthesis.[10]
- Modulation of host immune response: Glycyrrhizin can induce the production of interferons and other cytokines that play a role in antiviral defense.[10]



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Multifaceted antiviral mechanisms of Glycyrrhizin.

## Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound.

Materials:

- Vero E6 cells (or other susceptible cell line)
- 6-well plates
- Cell culture medium
- Virus stock of known titer
- Test compound (e.g., Glycyrrhizin)
- Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
- Crystal violet staining solution

Procedure:

- **Cell Seeding:** Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
- **Virus Adsorption:** Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
- **Compound Treatment:** After adsorption, remove the virus inoculum and wash the cells with PBS. Add overlay medium containing different concentrations of the test compound.
- **Incubation:** Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for a period that allows for plaque formation (typically 2-4 days).
- **Plaque Visualization:** After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
- **Plaque Counting:** Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control. The EC<sub>50</sub> value is the concentration of the compound that reduces the number of plaques by 50%.

## Anticancer Activity

Licorice triterpenoids have demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines.[\[1\]](#)

## Quantitative Data: Anticancer Activity

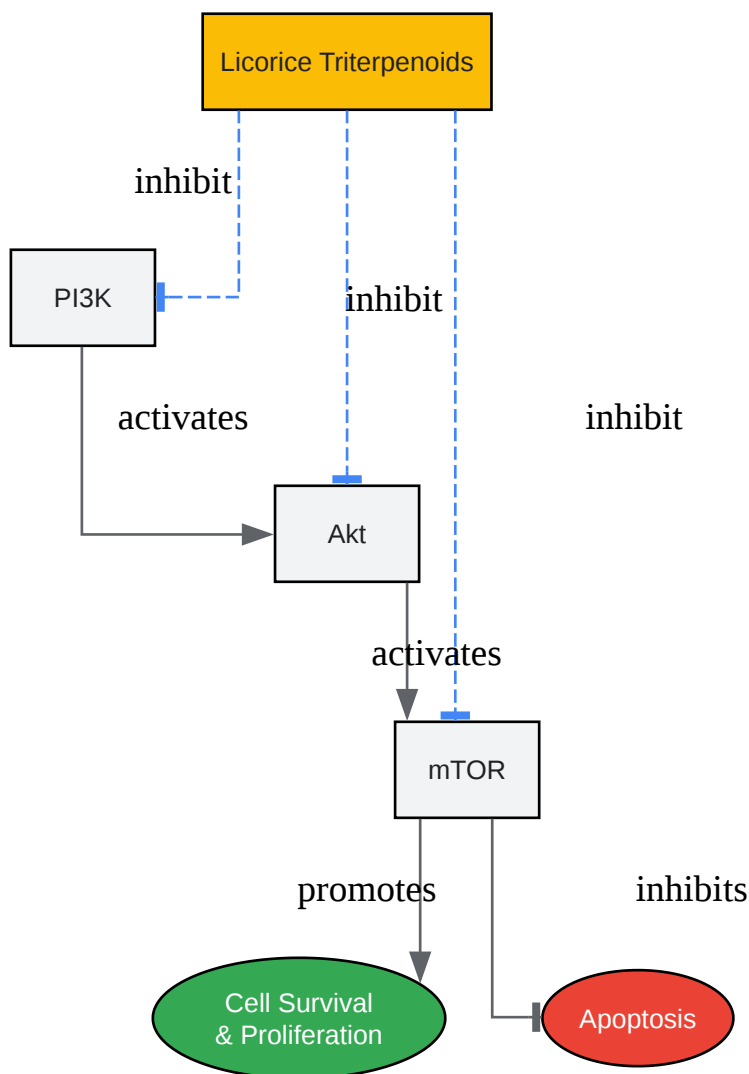
Compound	Cancer Cell Line	Assay	IC50	Reference
18 $\alpha$ -monoglucuronide of Glycyrrhizinic acid	HepG2 (Liver)	MTT	6.67 $\mu$ M	<a href="#">[7]</a>
18 $\alpha$ -monoglucuronide of Glycyrrhizinic acid	HeLa (Cervical)	MTT	7.43 $\mu$ M	<a href="#">[7]</a>
18 $\alpha$ -monoglucuronide of Glycyrrhizinic acid	A549 (Lung)	MTT	15.76 $\mu$ M	<a href="#">[7]</a>
18 $\beta$ -Glycyrrhetinic Acid (GA)	PC3 (Prostate)	XTT	17 $\mu$ g/mL	<a href="#">[2]</a>
18 $\beta$ -Glycyrrhetinic Acid (GA)	HT29 (Colon)	XTT	13 $\mu$ g/mL	<a href="#">[2]</a>
Licochalcone A (a flavonoid from licorice)	MKN-28, AGS, MKN-45 (Gastric)	MTT	~40 $\mu$ M	<a href="#">[11]</a>

## Signaling Pathway: PI3K/Akt/mTOR Inhibition and Apoptosis Induction

The anticancer effects of licorice triterpenoids are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis, such as the



PI3K/Akt/mTOR pathway.[1] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.



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Inhibition of the PI3K/Akt/mTOR pathway by licorice triterpenoids.

## Experimental Protocol: MTS Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

- Cancer cell line of interest

- 96-well plates
- Cell culture medium
- Test compound (e.g., Glycyrrhetic Acid)
- MTS reagent containing PES (phenazine ethosulfate)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- MTS Addition: Add 20 µL of MTS solution containing PES to each well.[\[3\]](#)
- Incubation: Incubate for 1 to 4 hours at 37°C.[\[3\]](#)
- Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[\[3\]](#)
- Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC<sub>50</sub> value is the concentration of the compound that inhibits cell viability by 50%.

## Hepatoprotective Activity

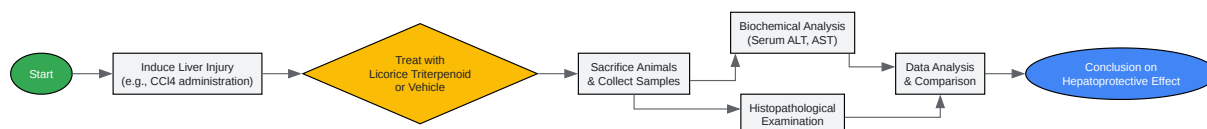
Licorice triterpenoids have been shown to protect the liver from various insults, including chemical-induced damage and cholestasis.[\[16\]](#)[\[17\]](#)

## Quantitative Data: Hepatoprotective Activity

Compound	Model	Parameter	Effect	Reference
Glycyrrhizin (50 mg/kg/day, i.p.)	70% partial hepatectomy in rats	Serum ALT and AST	Significant decrease on days 2 and 3 post-hepatectomy	[18]
Glycyrrhetic Acid (50 mg/kg)	Lithocholic acid-induced cholestasis in mice	Plasma ALT	69.8% decrease	[17]
Glycyrrhetic Acid (50 mg/kg)	Lithocholic acid-induced cholestasis in mice	Plasma AST	95.1% decrease	[17]
Licorice Extract (500 mg/kg)	Retrorsine-induced hepatotoxicity in rats	Serum ALT	Significant attenuation	[19]
18 $\beta$ -Glycyrrhetic Acid (25 and 50 mg/kg)	Bile duct ligation-induced fibrosis in mice	Serum ALT and AST	Significant reduction	[20]

## Mechanism of Hepatoprotective Action

The hepatoprotective effects of licorice triterpenoids are attributed to their antioxidant, anti-inflammatory, and choleretic properties.[17] They can reduce oxidative stress by enhancing the activity of antioxidant enzymes, inhibit inflammatory responses in the liver, and promote bile flow.[17]



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Experimental workflow for assessing hepatoprotective activity.

## Experimental Protocol: Carbon Tetrachloride (CCl<sub>4</sub>)-Induced Hepatotoxicity Model

This is a widely used animal model to induce acute liver injury and evaluate the efficacy of hepatoprotective agents.

Materials:

- Male Wistar rats or C57BL/6 mice
- Carbon tetrachloride (CCl<sub>4</sub>)
- Olive oil or corn oil (vehicle for CCl<sub>4</sub>)
- Test compound (e.g., Glycyrrhetinic Acid)
- Equipment for blood collection and tissue harvesting
- Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

Procedure:

- Acclimatization: Acclimatize the animals for at least one week before the experiment.
- Grouping: Divide the animals into several groups: a normal control group, a CCl<sub>4</sub> control group, and one or more treatment groups receiving the test compound at different doses.

- **Treatment:** Administer the test compound (or vehicle for the control groups) to the respective groups for a specified period (e.g., 7 days).
- **Induction of Hepatotoxicity:** On the last day of treatment, administer a single intraperitoneal injection of CCl<sub>4</sub> (e.g., 1 mL/kg body weight, diluted in olive oil) to all groups except the normal control group.<sup>[21][22]</sup>
- **Sample Collection:** 24 hours after CCl<sub>4</sub> administration, collect blood samples via cardiac puncture for serum separation. Euthanize the animals and collect liver tissues.
- **Biochemical Analysis:** Measure the levels of serum ALT and AST using commercially available kits.
- **Histopathological Examination:** Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of liver damage.
- **Data Analysis:** Compare the serum enzyme levels and the severity of liver damage between the CCl<sub>4</sub> control group and the treatment groups to evaluate the hepatoprotective effect of the test compound.

## Conclusion

The triterpenoids from licorice root, particularly glycyrrhizin and glycyrrhetic acid, exhibit a remarkable range of biological activities with significant therapeutic potential. Their ability to modulate multiple signaling pathways, including NF- $\kappa$ B, MAPK, and PI3K/Akt, underscores their pleiotropic effects on inflammatory, viral, cancerous, and hepatic disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the mechanisms of action and clinical applications of these promising natural compounds. Continued research is warranted to fully elucidate their therapeutic efficacy and to develop novel drug candidates based on these versatile molecular scaffolds.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-inflammatory ability of licorice (Glycyrrhiza glabra) root extract in cyclooxygenase-2 enzyme inhibition: In silico study [wjarr.com]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. The Pharmacological Activities of Glycyrrhizinic Acid ("Glycyrrhizin") and Glycyrrhetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF- $\kappa$ B-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. epigen.com.ua [epigen.com.ua]
- 11. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Hepatoprotective Effects of Glycyrrhetic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo glycyrrhizin accelerates liver regeneration and rapidly lowers serum transaminase activities in 70% partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Liquorice Extract and 18 $\beta$ -Glycyrrhetic Acid Protect Against Experimental Pyrrolizidine Alkaloid-Induced Hepatotoxicity in Rats Through Inhibiting Cytochrome P450-

Mediated Metabolic Activation [frontiersin.org]

- 20. 18beta-glycyrrhetic acid induces ROS-mediated apoptosis to ameliorate hepatic fibrosis by targeting PRDX1/2 in activated HSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. library.opentrons.com [library.opentrons.com]
- 22. benchchem.com [benchchem.com]
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